molecular formula C2H5F2N B13408284 Ethanamine, N,N-difluoro- CAS No. 758-18-9

Ethanamine, N,N-difluoro-

Cat. No.: B13408284
CAS No.: 758-18-9
M. Wt: 81.06 g/mol
InChI Key: IAUJKTVVMRFADH-UHFFFAOYSA-N
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Description

It is a derivative of ethylamine where two hydrogen atoms on the nitrogen atom are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanamine, N,N-difluoro- can be synthesized through several methods. One common approach involves the reaction of ethylamine with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction typically occurs under controlled conditions to ensure the selective introduction of fluorine atoms .

Industrial Production Methods: Industrial production of ethanamine, N,N-difluoro- may involve large-scale fluorination processes using similar reagents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ethanamine, N,N-difluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted ethanamines.

    Oxidation Reactions: Products may include difluoroacetaldehyde or difluoroacetic acid.

    Reduction Reactions: Products may include difluoroethylamine.

Scientific Research Applications

Ethanamine, N,N-difluoro- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethanamine, N,N-difluoro- involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Uniqueness: Ethanamine, N,N-difluoro- is unique due to the presence of two fluorine atoms on the nitrogen atom. This structural feature imparts distinct chemical properties, such as increased electronegativity and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

758-18-9

Molecular Formula

C2H5F2N

Molecular Weight

81.06 g/mol

IUPAC Name

N,N-difluoroethanamine

InChI

InChI=1S/C2H5F2N/c1-2-5(3)4/h2H2,1H3

InChI Key

IAUJKTVVMRFADH-UHFFFAOYSA-N

Canonical SMILES

CCN(F)F

Origin of Product

United States

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